![molecular formula C7H15NO2 B3371851 2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine CAS No. 81835-66-7](/img/structure/B3371851.png)
2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine
Overview
Description
“2-(2-Methyl-1,3-dioxolan-2-yl)ethyl acetate” is a synthetic aroma compound with a fruity, apple-like smell . It’s also known as apple ketal and applinal . It’s usually synthesized from ethyl acetoacetate and ethylene glycol in an acid-catalyzed cyclization reaction .
Synthesis Analysis
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . For example, 2-Ethyl-2-methyl-1,3-dioxolane was employed as a reagent in the selective ketalization of 1-oxo functions of 8a-methyl 1,6-dioxo 1,2,3,4,6,7,8,8a-octahydronaphthalene and 7a-methyl 1,5-dioxo 5,6,7,7a-tetrahydroindane .
Molecular Structure Analysis
The molecular formula of “2-(2-Methyl-1,3-dioxolan-2-yl)ethyl acetate” is C8H14O4 . Its molecular weight is 174.198 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methyl-1,3-dioxolan-2-yl)ethyl acetate” include a boiling point of 98 °C/12 mmHg, a flash point of 81 °C, and a specific gravity of 1.09 . It’s a colorless to almost colorless clear liquid .
Scientific Research Applications
Sustainable Solvent Alternatives Vincent Rapinel et al. (2020) discuss 2-methyloxolane (2-MeOx), a bio-based solvent, as a sustainable alternative for extracting natural products, highlighting its environmental and economic advantages over traditional solvents like hexane. This review emphasizes the urgent need for replacing petroleum-based solvents with greener alternatives in plant-based chemistry, suggesting potential relevance for compounds like 2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine in similar applications (Rapinel et al., 2020).
Polyamine Applications in Horticulture Sunil Sharma et al. (2017) review the modulatory effects of polyamines on the postharvest physiology of fruits, demonstrating their role in extending shelf life and improving quality by acting against ethylene-induced senescence. This research underscores the potential for using similar compounds to manage ripening and quality in horticultural products (Sharma et al., 2017).
Ethylene Action Inhibition in Postharvest Quality D. Martínez-Romero et al. (2007) focus on methods to inhibit ethylene action, a critical factor in postharvest quality management of fruits and vegetables. Their work highlights the utility of ethylene action inhibitors, like 1-methylcyclopropene, in maintaining quality and extending the shelf life of perishable goods, suggesting a research avenue for compounds with similar functional properties (Martínez-Romero et al., 2007).
Antioxidant Activity Assays I. Munteanu and C. Apetrei (2021) provide a comprehensive review of analytical methods used in determining antioxidant activity, essential for evaluating the health benefits of natural compounds and their derivatives. This analysis is pertinent to the study of compounds like 2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine, where antioxidant potential may be of interest (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
2-(2-ethyl-1,3-dioxolan-2-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-7(3-4-8)9-5-6-10-7/h2-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJOWTKIJYWPTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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